molecular formula C15H32N2O B12671986 N,N-Bis(2-methylpropyl)-4-morpholinepropylamine CAS No. 85098-95-9

N,N-Bis(2-methylpropyl)-4-morpholinepropylamine

Cat. No.: B12671986
CAS No.: 85098-95-9
M. Wt: 256.43 g/mol
InChI Key: VCHPFLZWIASTCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis(2-methylpropyl)-4-morpholinepropylamine is an organic compound with a complex structure that includes both amine and morpholine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-methylpropyl)-4-morpholinepropylamine typically involves the reaction of 4-morpholinepropylamine with 2-methylpropyl halides under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-methylpropyl)-4-morpholinepropylamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

N,N-Bis(2-methylpropyl)-4-morpholinepropylamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N,N-Bis(2-methylpropyl)-4-morpholinepropylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis(2-methylpropyl)amine: A simpler analog without the morpholine ring.

    N,N-Bis(2-methylpropyl)-4-piperidinepropylamine: A similar compound with a piperidine ring instead of a morpholine ring.

Uniqueness

N,N-Bis(2-methylpropyl)-4-morpholinepropylamine is unique due to the presence of both the morpholine ring and the bis(2-methylpropyl) groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

85098-95-9

Molecular Formula

C15H32N2O

Molecular Weight

256.43 g/mol

IUPAC Name

2-methyl-N-(2-methylpropyl)-N-(3-morpholin-4-ylpropyl)propan-1-amine

InChI

InChI=1S/C15H32N2O/c1-14(2)12-17(13-15(3)4)7-5-6-16-8-10-18-11-9-16/h14-15H,5-13H2,1-4H3

InChI Key

VCHPFLZWIASTCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CCCN1CCOCC1)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.